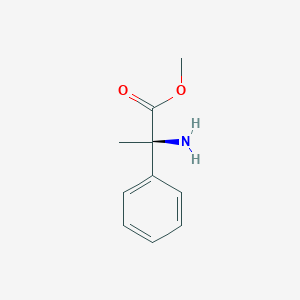

methyl (2R)-2-amino-2-phenylpropanoate

Description

Methyl (2R)-2-amino-2-phenylpropanoate is a chiral α-amino ester characterized by a methyl ester group, an amino group, and a phenyl substituent at the second carbon of the propanoate backbone. Its stereochemistry (R-configuration at C2) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting receptors or enzymes. The compound’s structure combines lipophilicity (from the phenyl and methyl groups) with hydrogen-bonding capacity (amino and ester groups), influencing its solubility, metabolic stability, and interactions with biological targets .

Properties

IUPAC Name |

methyl (2R)-2-amino-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVDCFUZLGFKX-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 2-amino-2-phenylpropanoate

- Structural Difference : Ethyl ester group replaces the methyl ester.

- Metabolic Stability: Ethyl esters are generally hydrolyzed slower than methyl esters by esterases, which may extend half-life in vivo .

- Applications : Discontinued availability () suggests methyl derivatives are preferred, possibly due to better synthetic yields or pharmacokinetic profiles.

Methyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

- Structural Difference: Addition of a leucine-derived acyl group ((2S)-2-amino-4-methylpentanoyl) at the amino position.

- Molecular Weight: Higher molecular weight (292.37 g/mol vs. 179.21 g/mol for the target compound) may reduce passive diffusion but improve specificity .

- Applications: Likely used in peptide-mimetic drug design due to its hybrid amino acid/peptide structure.

Methyl 3-amino-2,2-dibenzylpropanoate

- Structural Difference: Amino group at C3; two benzyl groups at C2.

- Conformational Rigidity: Restricted rotation around C2 may stabilize specific conformations, influencing interactions with chiral environments .

- Applications : Useful in asymmetric catalysis or as a building block for sterically hindered pharmacophores.

Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

- Structural Difference : Methoxy group on the phenyl ring; additional methyl at C2.

- Steric Effects: The C2 methyl group increases steric hindrance, possibly affecting metabolic stability or crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.